Cas no 95-78-3 (2,5-Dimethylaniline)

2,5-Dimethylaniline structure
2,5-Dimethylaniline structure
2,5-Dimethylaniline
95-78-3
C8H11N
121.179641962051
MFCD00007743
34819
7259

2,5-Dimethylaniline Properties

Names and Identifiers

    • 2,5-Dimethylaniline
    • 2,5-Xylidine
    • 1-amino-2,5-dimethylbenzene
    • 2,5-di-methyl amino benzene
    • 2,5-dimethyl-aniline
    • 2,5-dimethylbenzeneamine
    • 2-Amino-p-xylene
    • 5-Methyl-o-toluidine
    • 6-Methyl-m-toluidine
    • Benzenamine,2,5-dimethyl
    • o-amino-p-xylene
    • p-Dimethylaniline
    • p-Xylidine
    • 3-Amino-1,4-dimethylbenzene
    • 2,5-Dimethylbenzenamine (ACI)
    • 2,5-Xylidine (8CI)
    • 2,5-Dimethylphenylamine
    • 2-Amino-1,4-xylene
    • 5-Amino-1,4-dimethylbenzene
    • NSC 7639
    • 2,5-Xylidene
    • NSC7639
    • F2190-0464
    • UNII-XWK0W8DA04
    • Tox21_201025
    • 2,5-XYLIDINE (IARC)
    • 2,?5-?Dimethylaniline(2,5-Xylidine)
    • 2,5-Dimethyl-benzenamine
    • D87519
    • NCGC00258578-01
    • C18993
    • CHEBI:518305
    • 2-Amino-1,4-dimethylbenzene
    • MFCD00007743
    • Q4596795
    • AC-10701
    • SCHEMBL70824
    • DB-020122
    • Benzene, 2-amino-1,4-dimethyl-
    • CCRIS 4740
    • para-Xylidine
    • CHEMBL249120
    • STL168884
    • 2,5-Dimethylaniline, 99%
    • NCGC00091359-01
    • DTXCID606306
    • AKOS000119303
    • HSDB 2093
    • MLS002302984
    • HMS3039E07
    • EC 202-451-0
    • J-507386
    • TS-03565
    • CAS-95-78-3
    • NS00004477
    • AI3-16559
    • SMR001307302
    • Aniline, 2,5-dimethyl-
    • EINECS 202-451-0
    • EN300-17985
    • NSC-7639
    • 2,5-Dimethylaniline(2,5-Xylidine)
    • XYLIDINE 2,5-DIMETHYLBENZENAMINE [MI]
    • Aniline,5-dimethyl-
    • 2,5-XYLIDINE [IARC]
    • DTXSID3026306
    • 2,5-dimethyl aniline
    • XWK0W8DA04
    • NCGC00091359-02
    • DB02163
    • Z57127441
    • BIDD:GT0848
    • XYLIDINE 2,5-DIMETHYLBENZENAMINE
    • 2,5-Dimethylbenzenamine
    • Benzenamine, 2,5-dimethyl-
    • WLN: ZR B1 E1
    • XYD
    • 2-phenyl-6-[(E)-styryl]pyran-4-one
    • 2,5-XYLIDINE [HSDB]
    • D0668
    • 2,5-Dimethylbenzeneamine
    • PD008167
    • 95-78-3
    • 2,5 xylidine
    • +Expand
    • MFCD00007743
    • VOWZNBNDMFLQGM-UHFFFAOYSA-N
    • 1S/C8H11N/c1-6-3-4-7(2)8(9)5-6/h3-5H,9H2,1-2H3
    • NC1C(C)=CC=C(C)C=1
    • 2205178

Computed Properties

  • 121.08900
  • 1
  • 1
  • 0
  • 121.089149
  • 9
  • 90.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.46680
  • 26.02000
  • 10084
  • n20/D 1.559(lit.)
  • <0.1 g/100 mL at 18 ºC
  • 104°C/15mmHg(lit.)
  • 11.5 °C (lit.)
  • Fahrenheit: 204.8 ° f
    Celsius: 96 ° c
  • Colorless or yellowish oily liquid, which forms crystals at low temperature [1]
  • Insoluble in water, slightly soluble in alcohol, soluble in ether \ chloroform [10]
  • Sensitive to light
  • 0.973 g/mL at 25 °C(lit.)

2,5-Dimethylaniline Security Information

2,5-Dimethylaniline Customs Data

  • 2921499090
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,5-Dimethylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina ,  Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol ,  Water ;  10 min, 323 K
Reference
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Cheng, Sihang; Liu, Yanchun; Zhao, Yingnan; Zhao, Xinyu; Lang, Zhongling; et al, Dalton Transactions, 2019, 48(47), 17499-17506

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  48 h, 30 psi, rt
Reference
Preparation of pyrazinone and pyridinone derivatives as thrombin inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ;  48 h, 30 psi, rt
Reference
Preparation of tetrahydro-azepinone derivatives as thrombin inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  48 h, 30 psi, rt
Reference
Preparation of pyrazinone or pyridinone derivative as novel non-covalent thrombin inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol ,  Methanol ;  2 h, 2 MPa, 60 °C
Reference
In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenes
Zhuang, Xiuzheng; Liu, Jianguo; Zhong, Shurong; Ma, Longlong, Sustainable Chemistry and Pharmacy, 2022, 29,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 550 psi, rt
Reference
Intrinsic Hydrophobicity versus Intraguest Interactions in Hydrophobically Driven Molecular Recognition in Water
Gunasekara, Roshan W.; Zhao, Yan, Organic Letters, 2017, 19(16), 4159-4162

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonia Solvents: 1,4-Dioxane ;  rt → 110 °C; 16 - 20 h, 110 - 120 °C
Reference
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; Sappong-Kumankumah, Antonia; Stradiotto, Mark, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  0.6 MPa, 80 °C
Reference
Improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene
He, Wei-hua; Lu, Ming; He, Ying; Song, Yan-min, Huaxue Shiji, 2007, 29(7), 441-442

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Molybdenum(1+), tris[1,1′-(1,2-ethanediyl)bis[1,1-dimethylphosphine-κP]]trihydro… Solvents: Tetrahydrofuran ;  18 h, 70 °C
Reference
Chemoselective Transfer Hydrogenation to Nitroarenes Mediated by Cubane-Type Mo3S4 Cluster Catalysts
Sorribes, Ivan; Wienhoefer, Gerrit; Vicent, Cristian; Junge, Kathrin; Llusar, Rosa; et al, Angewandte Chemie, 2012, 51(31), 7794-7798

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine (capped on silver) ,  Silver (3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine-capped) Solvents: Ethanol ,  Water ;  10 min, rt
Reference
Highly chemoselective hydrogenation of nitroarenes catalyzed by 3,6-di(pyridin-2-yl)-1,2,4,5-s-tetrazine capped-silver nanoparticles in aqueous medium at room temperature
Ray, Shounak; Biswas, Papu, Catalysis Communications, 2019, 119, 62-66

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Palladium hydroxide Solvents: Dimethylacetamide ;  1 h, 150 °C
Reference
Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst
Jin, Xiongjie ; Koizumi, Yu; Yamaguchi, Kazuya ; Nozaki, Kyoko ; Mizuno, Noritaka, Journal of the American Chemical Society, 2017, 139(39), 13821-13829

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Methanol ;  0 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  0 °C; 2 h, 0 °C
Reference
Preparation of novel amides of amino acids and analogs as antiviral agents
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  5 h, 1.5 - 2.5 MPa, 80 °C
Reference
Syntheses of 2(3)-fluoro-4-methylbenzyl esters of pyrethroid acids and their insecticidal activity
Du, Jing-Mei; Chen, Zhen; Zou, Xin-Zhuo, Youji Huaxue, 2004, 24(9), 1122-1124

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1-(Benzimidazol-2-yl)ethanone thiosemicarbazone (palladium complex) Solvents: Ethanol ;  3 h, rt
Reference
Efficient hydrodehalogenation of aryl halides by heterogenized MCM-41-(benzimidazol-2-yl)ethanone thiosemicarbazone Pd(II) catalyst
Chari, M. Adharvana; Shobha, D.; Syamasundar, K., Chemistry: An Indian Journal, 2005, 2(8), 275-277

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (1-(benzimidazol-2-yl)ethanone thiosemicarbazone complex with MCM-41 zeolite) ,  1-(Benzimidazol-2-yl)ethanone thiosemicarbazone (palladium complex with MCM-41 zeolite) Solvents: Tetrahydrofuran ;  2.5 h, 1 atm, rt
Reference
Reduction of nitroaromatics with a new heterogenised MCM-41-1-(benzimidazol-2-yl)ethanone thiosemicarbazone PdII complex
Chari, M. Adharvana; Prasad, M. Siva; Syamasundar, K., Journal of the Indian Chemical Society, 2005, 82(2), 153-154

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol
Reference
Synthesis of fluoromethoxythrin and its insecticidal activity
Zou, Xinzhuo; Gu, Keqan, Journal of Fluorine Chemistry, 1990, 46(3), 507-13

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonium sulfate Solvents: 1,4-Dioxane ;  12 h, 100 °C
Reference
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts
Green, Rebecca A.; Hartwig, John F., Organic Letters, 2014, 16(17), 4388-4391

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ,  1,4-Dioxane ;  16 h, 25 °C
Reference
Ligand for catalyst or pre-catalyst and method of forming C(sp2)-N bond
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  Ammonia Catalysts: 1902911-46-9 Solvents: Toluene ,  1,4-Dioxane ;  16 h, 110 °C
Reference
Challenging nickel-catalysed amine arylations enabled by tailored ancillary ligand design
Lavoie, Christopher M.; MacQueen, Preston M.; Rotta-Loria, Nicolas L.; Sawatzky, Ryan S.; Borzenko, Andrey; et al, Nature Communications, 2016, 7,

2,5-Dimethylaniline Raw materials

2,5-Dimethylaniline Related Literature